

# Batimastat (BB-94) vs. Batimastat Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Batimastat sodium salt |           |
| Cat. No.:            | B10752408              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth comparison of Batimastat (BB-94) and its sodium salt, two potent, broad-spectrum inhibitors of matrix metalloproteinases (MMPs). While both compounds exhibit identical inhibitory activity against a range of MMPs, their key differentiator lies in their physicochemical properties, most notably their solubility. This guide offers a comprehensive overview of their chemical structures, biological activities, and detailed experimental protocols for their use in in vitro and in vivo research. The information is intended to assist researchers in selecting the appropriate compound and designing robust experimental workflows for studies in cancer biology, angiogenesis, and other MMP-mediated pathologies.

#### Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is essential in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, such as cancer invasion and metastasis, arthritis, and cardiovascular diseases.

Batimastat (BB-94) was one of the first synthetic, broad-spectrum MMP inhibitors to enter clinical trials.[1] Its hydroxamate group chelates the zinc ion in the active site of MMPs, leading to potent inhibition.[2] Despite its efficacy, the therapeutic development of Batimastat has been



hampered by its poor aqueous solubility.[3] To address this limitation, the sodium salt of Batimastat was developed, which is reported to have improved solubility and stability in aqueous solutions.[4] This guide provides a detailed technical comparison of these two compounds to aid researchers in their drug development and preclinical studies.

### **Physicochemical Properties**

A direct comparison of the physicochemical properties of Batimastat and its sodium salt is crucial for understanding their handling and formulation for experimental use. The primary distinction between the two is the salt form, which significantly influences their solubility.

| Property           | Batimastat (BB-94)                                                        | Batimastat Sodium Salt                                                                                |
|--------------------|---------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Chemical Formula   | C23H31N3O4S2                                                              | C23H30N3NaO4S2                                                                                        |
| Molecular Weight   | 477.64 g/mol [4]                                                          | 499.62 g/mol [5]                                                                                      |
| CAS Number         | 130370-60-4[4]                                                            | 130464-84-5[5]                                                                                        |
| Appearance         | White to tan powder[6]                                                    | Solid                                                                                                 |
| Aqueous Solubility | Predicted: 0.00173 mg/mL[1]                                               | Higher than Batimastat, but specific quantitative data is not readily available in the public domain. |
| DMSO Solubility    | ≥15 mg/mL[6], 50 mg/mL (with sonication)[4], ≥23.88 mg/mL[2], 96 mg/mL[7] | 3.57 mg/mL (with sonication and heating to 60°C)[8]                                                   |

# **Biological Activity**

Both Batimastat and its sodium salt are potent, broad-spectrum inhibitors of a wide range of MMPs. The inhibitory activity, as indicated by the half-maximal inhibitory concentration (IC50), is identical for both compounds as the active inhibitory moiety is Batimastat itself.



| Target MMP            | IC50 (nM) |
|-----------------------|-----------|
| MMP-1 (Collagenase-1) | 3[4][8]   |
| MMP-2 (Gelatinase-A)  | 4[4][8]   |
| MMP-3 (Stromelysin-1) | 20[4][8]  |
| MMP-7 (Matrilysin)    | 6[4]      |
| MMP-9 (Gelatinase-B)  | 4[4][8]   |

## **Signaling Pathways**

Batimastat exerts its effects by directly inhibiting the enzymatic activity of MMPs, which are key downstream effectors in various signaling pathways that regulate cell proliferation, migration, invasion, and angiogenesis. The diagram below illustrates the general mechanism of MMP inhibition by Batimastat.



# Mechanism of MMP Inhibition by Batimastat Cellular Signaling Growth Factors, Cytokines Cell Surface Receptors Signal Transduction Cascades (e.g., MAPK, PI3K/Akt) Transcription Factors (e.g., AP-1, NF-кВ) MMP Gene Expression MMP Activity and Inhibition Pro-MMPs (Inactive) Activation Inhibition

Click to download full resolution via product page

Tumor Growth, Invasion, Angiogenesis

Caption: Mechanism of MMP Inhibition by Batimastat.

Extracellular Matrix Degradation

Blockade





# Experimental Protocols In Vitro MMP Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the inhibitory activity of Batimastat or its sodium salt against a specific MMP using a fluorogenic substrate.





Click to download full resolution via product page

Caption: Workflow for In Vitro MMP Inhibition Assay.



#### Methodology:

- Reagent Preparation:
  - Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
  - Reconstitute the active MMP enzyme in the assay buffer to the desired concentration.
  - Dissolve the fluorogenic MMP substrate in DMSO to create a stock solution, then dilute to the working concentration in the assay buffer.
  - Prepare a stock solution of Batimastat or Batimastat sodium salt in DMSO.
- Assay Procedure:
  - Perform serial dilutions of the Batimastat/salt stock solution in the assay buffer to obtain a range of concentrations.
  - In a 96-well black microplate, add the following to designated wells:
    - Enzyme Control: Assay buffer.
    - Inhibitor Wells: Diluted Batimastat/salt solutions.
    - Blank Wells: Assay buffer.
  - Add the active MMP enzyme solution to the "Enzyme Control" and "Inhibitor Wells". Do not add the enzyme to the "Blank Wells".
  - Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
  - Initiate the reaction by adding the fluorogenic substrate solution to all wells.
  - Immediately measure the fluorescence intensity kinetically using a microplate reader (e.g., excitation at 325-340 nm and emission at 393-420 nm, depending on the substrate).



#### • Data Analysis:

- Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
- Calculate the percentage of inhibition for each inhibitor concentration using the formula: %
   Inhibition = [1 (V\_inhibitor / V\_control)] \* 100.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

### In Vivo Murine Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Batimastat or its sodium salt in a subcutaneous tumor xenograft model.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bocsci.com [bocsci.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Batimastat (BB-94) vs. Batimastat Sodium Salt: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10752408#batimastat-bb-94-vs-batimastat-sodium-salt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com